molecular formula C6H9BrO3 B077491 Ethyl 4-bromoacetoacetate CAS No. 13176-46-0

Ethyl 4-bromoacetoacetate

Cat. No. B077491
CAS RN: 13176-46-0
M. Wt: 209.04 g/mol
InChI Key: MGDWUTQKXCZNAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-bromoacetoacetate derivatives involves several methods, focusing on bromination reactions and the utilization of ethyl acetoacetate as a precursor. For instance, the synthesis of Ethyl 2,2-Dibromo-4,4,4-Trifluoroacetoacetate demonstrates a related bromination process, highlighting the conditions affecting the yield such as the molar ratio of reactants, temperature, and reaction time, achieving a 73.9% yield under optimized conditions (Wang Chong-bin, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 4-bromoacetoacetate derivatives is characterized by various spectroscopic techniques, including IR and NMR spectroscopy. These methods provide insights into the compound's molecular geometry, functional groups, and electronic environment, essential for understanding its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Ethyl 4-bromoacetoacetate undergoes a variety of chemical reactions, including N-formylation, amination, and condensation reactions. For example, it has been used as an N-formylating reagent in the copper-catalyzed N-formylation of amines, producing N-formamides in moderate-to-excellent yields (Xiao-fang Li et al., 2018). Additionally, reactions with secondary beta-ketothioamides yield cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, showcasing its utility in synthesizing heterocyclic compounds (T. Jagodziński et al., 2000).

Scientific Research Applications

  • Organic Synthesis : Ethyl 4-bromoacetoacetate is mainly used in the field of organic synthesis, as an important intermediate to prepare a variety of compounds . It can participate in esterification reaction, substitution reaction and condensation reaction .

  • RNA Alkylation : In a study published in PLOS ONE, Ethyl 4-bromoacetoacetate was used to synthesize 4-bromomethylcoumarins, which were then used for selective alkylation of RNA nucleotides . This is an important field of RNA biochemistry, e.g. in applications of fluorescent labeling or in structural probing experiments . The study showed that selectivity of ribonucleotide alkylation depends on the substitution pattern of the reactive dye, and even more strongly on the modulation of the reaction conditions .

  • Synthesis of 4-Bromomethylcoumarins : Ethyl 4-bromoacetoacetate can be used to synthesize 4-bromomethylcoumarins . This process involves treating Ethyl 4-bromoacetoacetate with different phenols under Pechmann cyclisation condition using concentrated sulphuric acid . The resulting 4-bromomethylcoumarins can be used in various applications, including the selective alkylation of RNA nucleotides .

  • Medicine Synthesis : In the field of medicine, Ethyl 4-bromoacetoacetate may be used to synthesize certain drugs . The specific drugs and the methods of synthesis would depend on the specific requirements of the drug design .

Safety And Hazards

Ethyl 4-bromoacetoacetate is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It is harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

Future Directions

Ethyl 4-bromoacetoacetate has been used in the synthesis of new coumarin-containing compounds, which were screened biologically against two human tumor cell lines . This suggests potential future directions in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name

ethyl 4-bromo-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDWUTQKXCZNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341720
Record name Ethyl 4-bromoacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromoacetoacetate

CAS RN

13176-46-0
Record name Ethyl 4-bromoacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-bromoacetoacetate
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Synthesis routes and methods I

Procedure details

To a mechanically-stirred solution of ethyl acetoacetate (59 mL, 463 mmol) in ether (75 mL) was added bromine (23.5 mL, 912 mmol) while the reaction temperature was maintained below 23° C. using an ice-water bath. The yellow-orange solution was stirred for 5 hours with cooling and then was stirred overnight at ambient temperature. Ice (60 g) was added and the reaction mixture was extracted with ether. The organic phase was washed twice with aqueous NaHCO3 saturated with NaCl and once with brine. The ether solution was stirred for 1 day over CaCl2 and then was filtered through celite. The filter cake was rinsed with dichloromethane. The filtrate was concentrated in vacuo to give ethyl 4-bromoacetoacetate (71.5 g) which was stored in the dark and stabilized with BaCO3 (300 mg).
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice
Quantity
60 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

32.5 g (0.25 mol) of ethyl acetoacetate are dissolved in 64 ml of glacial acetic acid. 40 g (0.25 mol) of bromine are added dropwise to the cooled solution. The mixture is left to stand overnight and then poured into cold water. The oil obtained is washed with water, dried and distilled in a glass filter pump vacuum.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of bromine (436 g, 2.73 mol) in acetic acid (750 mL) was added to a solution of ethyl 3-oxobutanoate (355 g, 2.73 mol) in acetic acid (1000 mL). The mixture was stirred at room temperature for 72 hours and was concentrated under reduced pressure at 45° C. to remove the acetic acid. The residue was partitioned between methylene chloride (400 mL) and water (250 mL). The organic layer was washed with saturated sodium bicarbonate (2×300 mL), water (300 mL), brine (125 mL) and was dried over anhydrous magnesium sulfate. The solution was filtered and concentrated to give ethyl 4-bromo-3-oxobutanoate as a yellow oil (421 g).
Quantity
436 g
Type
reactant
Reaction Step One
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-oxo-butyric acid ethyl ester (10.0 g, 78 mmol) in 100 mL of chloroform was added bromine (2.02 mL, 78 mmol) dropwise. The solution was stirred at room temperature for 60 hours without capping the flask (extended stirring at room temperature in an open system with oxygen flow facilitated the bromine migration from C-2 to C-4). The reaction mixture was partitioned between chloroform and water and the organic phase was dried over sodium sulfate. The organic solution was concentrated to provide 4-bromo-3-oxo-butyric acid ethyl ester (12.5 g, 45%). The crude product was taken on to the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-bromoacetoacetate
Reactant of Route 2
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Ethyl 4-bromoacetoacetate
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Ethyl 4-bromoacetoacetate
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Reactant of Route 5
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Ethyl 4-bromoacetoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromoacetoacetate

Citations

For This Compound
106
Citations
T CHIBA, H SATO, T KATO - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
… reported the reaction of ethyl 4-bromoacetoacetate (1) with … to report the reaction of ethyl 4bromoacetoacetate (1) with carbon … When ethyl 4-bromoacetoacetate (1) was allowed to react …
Number of citations: 14 www.jstage.jst.go.jp
加藤鉄三, 千葉卓男, 木村仁 - Chemical and Pharmaceutical Bulletin, 1977 - jlc.jst.go.jp
… When ethyl 4—bromoacetoacetate (III) was used instead of compound II, the ylides (V) were not isolated as the crystalline substance. However, ring closure reaction of the crude …
Number of citations: 7 jlc.jst.go.jp
T Kato, M Sato, H Kimura - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… The keto esters (2)-(7) were prepared from ethyl 4-bromoacetoacetate (1 ). … The formation ethyl 4-bromoacetoacetate (1),2 our attention was of the crotonate (8) can be explained as …
Number of citations: 23 pubs.rsc.org
T Chiba, H Sato, T Kato - Heterocycles (Sendai), 1984 - pascal-francis.inist.fr
Synthesis of furo[3,4-d]pyrimidine derivatives using ethyl 4-bromoacetoacetate … Synthesis of furo[3,4-d]pyrimidine derivatives using ethyl 4-bromoacetoacetate …
Number of citations: 27 pascal-francis.inist.fr
MAJ Miah - 1981 - lurepository.lakeheadu.ca
… 4-(1'-carbethoxymethyl)-2-imidazolone (25) was also prepared starting from ethyl 4-bromoacetoacetate (23a) following the same series of reaction as described for the compound (14). …
Number of citations: 2 lurepository.lakeheadu.ca
RB Blackshire, CJ Sharpe - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… The ester obtained by the reaction of ethyl 4-bromoacetoacetate with imidazoline-2-thiol is … Oxo-derivatives of this system (18) were obtained by reactions of ethyl 4-bromoacetoacetate …
Number of citations: 7 pubs.rsc.org
E Abignente, F Arena, P De Caprariis - Il Farmaco; Edizione …, 1976 - europepmc.org
… of ethyl imidazo (1,2-a) and imidazo (1,2-c)pyrimidin-2-acetates was prepared, starting respectively from 2-amino- and 4-aminopyrimidines, by reaction with ethyl 4-bromoacetoacetate. …
Number of citations: 2 europepmc.org
E Abignente, F Arena, P De Caprariis - Il Farmaco; Edizione …, 1976 - europepmc.org
… [2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, starting from some substituted 2-aminothiazoles and 2-aminobenzothiazoles, by reaction with ethyl 4-bromoacetoacetate. …
Number of citations: 10 europepmc.org
Y Ni, Y Su, H Li, J Zhou, Z Sun - Journal of biotechnology, 2013 - Elsevier
… In comparison with 99.5% and 90.1% ee observed for substrates ethyl 4,4,4-trifluoroacetoacetate and ethyl 4-bromoacetoacetate, a significantly lower optical purity of 53.2% was …
Number of citations: 39 www.sciencedirect.com
T CHIBA, H SATO, T KATO - Chemical And Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… When ethyl 4—bromoacetoacetate (2) was allowed to react with ammonium benzyldithio— carbamate, ethyl 3—benzyl—4c4hydroxy—2—thioxothiazolidine-fil—acetate (3a) was …
Number of citations: 13 www.jstage.jst.go.jp

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